5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide
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Overview
Description
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is an organic compound that features a naphthalene core substituted with a furan ring and a hydrazinylidenemethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of naphthalene-2-carboxylic acid hydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a furan derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds with biological macromolecules, while the naphthalene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
Uniqueness
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is unique due to the presence of both a naphthalene ring and a furan ring, which can provide distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c17-19-10-18-16(20)12-4-5-15-11(8-12)2-1-3-14(15)13-6-7-21-9-13/h1-10H,17H2,(H,18,19,20) |
InChI Key |
IMIILCOYJBVYRZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N/C=N/N)C(=C1)C3=COC=C3 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NC=NN)C(=C1)C3=COC=C3 |
Origin of Product |
United States |
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